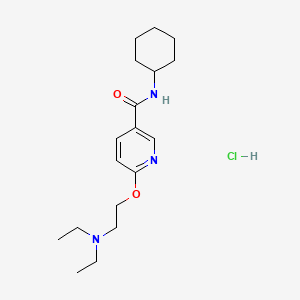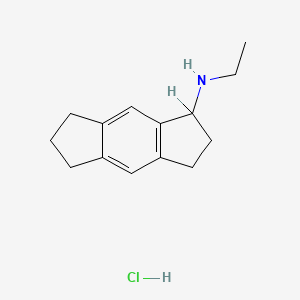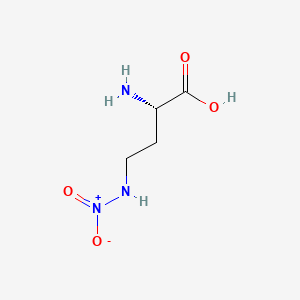![molecular formula C14H11N3OS B14435404 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 76993-15-2](/img/structure/B14435404.png)
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as para-toluenesulfonic acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of magnetically recoverable nano-catalysts, which can be easily separated from the reaction medium using an external magnet. These catalysts offer advantages such as high surface area and simple preparation, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include ortho-formylbenzoic acid for cyclization reactions and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include angular isoindole-6,12-dione derivatives and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of phosphoinositide phospholipase C (PI-PLC), an enzyme involved in cell signaling pathways . The compound’s structure allows it to bind to a lipophilic region in the active site of PI-PLC, thereby inhibiting its activity and exerting anti-proliferative effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide: Similar structure but with a cyclopropyl group instead of a phenyl group.
3-Amino-N,6-diphenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Contains a trifluoromethyl group, which enhances its biological activity.
Uniqueness
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications .
Properties
CAS No. |
76993-15-2 |
|---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c15-11-9-6-7-10(8-4-2-1-3-5-8)17-14(9)19-12(11)13(16)18/h1-7H,15H2,(H2,16,18) |
InChI Key |
GSGCYZMWGQJNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N)N |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)


![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)





![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
